molecular formula C11H21NO B13154793 1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol

1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol

Cat. No.: B13154793
M. Wt: 183.29 g/mol
InChI Key: BXJAKXSHAZSHPT-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound features a cycloheptane ring substituted with a cyclopropyl group and an aminomethyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol involves several steps, typically starting with the formation of the cyclopropyl and cycloheptane rings. One common synthetic route includes the reaction of cycloheptanone with aminomethyl cyclopropane under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving the interaction of cycloalkane derivatives with biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]cycloheptan-1-ol

InChI

InChI=1S/C11H21NO/c12-9-10(7-8-10)11(13)5-3-1-2-4-6-11/h13H,1-9,12H2

InChI Key

BXJAKXSHAZSHPT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2(CC2)CN)O

Origin of Product

United States

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